molecular formula C19H17N3O2 B11564700 2-(naphthalen-2-yloxy)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide

2-(naphthalen-2-yloxy)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide

Cat. No.: B11564700
M. Wt: 319.4 g/mol
InChI Key: MVUJDTYXCXVPOV-FYJGNVAPSA-N
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Description

2-(NAPHTHALEN-2-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound characterized by the presence of naphthalene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(NAPHTHALEN-2-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the reaction of naphthalen-2-yloxy compounds with pyridine derivatives under specific conditions. The reaction often requires the use of hydrazine derivatives and aldehydes or ketones to form the hydrazide linkage. Common solvents used in the synthesis include ethanol and methanol, and the reactions are usually carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(NAPHTHALEN-2-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

2-(NAPHTHALEN-2-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(NAPHTHALEN-2-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yloxy)ethanol
  • 2-(Naphthalen-2-yloxy)acetic acid
  • 2-(Naphthalen-2-yloxy)propanoate

Uniqueness

2-(NAPHTHALEN-2-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its specific structural features, including the combination of naphthalene and pyridine rings linked by a hydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-[(E)-pyridin-4-ylmethylideneamino]propanamide

InChI

InChI=1S/C19H17N3O2/c1-14(19(23)22-21-13-15-8-10-20-11-9-15)24-18-7-6-16-4-2-3-5-17(16)12-18/h2-14H,1H3,(H,22,23)/b21-13+

InChI Key

MVUJDTYXCXVPOV-FYJGNVAPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=NC=C1)OC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(C(=O)NN=CC1=CC=NC=C1)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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